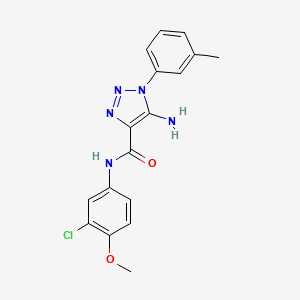
1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine, also known as CPP-ACP, is a compound that has been extensively studied in the field of dentistry. It is a bioactive peptide that has been shown to have a range of benefits for dental health, including remineralization of enamel, prevention of caries, and inhibition of bacterial growth. In
Wirkmechanismus
1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine works by binding to the surface of teeth and forming a protective layer that helps to prevent demineralization of enamel. It also promotes remineralization by providing a source of calcium and phosphate ions that can be incorporated into the tooth structure. Additionally, 1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine has been shown to inhibit the growth of bacteria that can cause tooth decay and gum disease.
Biochemical and Physiological Effects:
1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which can help to promote remineralization of enamel. It has also been shown to inhibit the growth of bacteria such as Streptococcus mutans, which is a major contributor to tooth decay.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine in lab experiments is that it is a well-studied compound that has been shown to have a range of benefits for dental health. It is also relatively easy to synthesize and purify, which makes it a convenient compound to work with. One limitation is that it can be difficult to control the concentration of 1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine in experiments, which can make it challenging to study its effects in a precise manner.
Zukünftige Richtungen
There are many potential future directions for research on 1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine. One area of interest is the development of new dental products that incorporate 1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine to promote dental health. Another area of interest is the study of the long-term effects of 1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine on dental health, as well as its potential use in other areas of medicine. Additionally, there is ongoing research into the mechanism of action of 1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine, which may lead to new insights into its benefits for dental health.
Synthesemethoden
1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine is synthesized by combining acetic anhydride, cyclopropylmethylamine, propylamine, and piperidine in a solvent such as dichloromethane. The reaction is then heated under reflux for several hours, and the resulting product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine has been extensively studied in the field of dentistry, where it has been shown to have a range of benefits for dental health. It has been used in toothpaste, mouthwash, and other dental products to help prevent tooth decay and promote remineralization of enamel. It has also been used in orthodontic treatments to help prevent demineralization of enamel around brackets and wires.
Eigenschaften
IUPAC Name |
1-[4-[cyclopropylmethyl(propyl)amino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-3-8-16(11-13-4-5-13)14-6-9-15(10-7-14)12(2)17/h13-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSAZAPEFJPOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[Cyclopropylmethyl(propyl)amino]piperidin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B5217374.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5217379.png)
![N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5217387.png)
![5-(2,4-dichlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5217400.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B5217403.png)
![2-[bis(5-methyl-2-furyl)methyl]benzoic acid](/img/structure/B5217404.png)
![2-methyl-3-[2-(4-morpholinyl)ethyl]-3H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5217418.png)
![2-{[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]methyl}benzonitrile](/img/structure/B5217422.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5217426.png)


![9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride](/img/structure/B5217458.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5217459.png)